molecular formula C17H10FN B14167618 4-[2-(2-Fluorophenyl)ethynyl]quinoline CAS No. 750559-80-9

4-[2-(2-Fluorophenyl)ethynyl]quinoline

Cat. No.: B14167618
CAS No.: 750559-80-9
M. Wt: 247.27 g/mol
InChI Key: DFOJHXNUJZXBBU-UHFFFAOYSA-N
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Description

4-[2-(2-Fluorophenyl)ethynyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Fluorophenyl)ethynyl]quinoline typically involves the use of transition metal-catalyzed coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(2-Fluorophenyl)ethynyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-[2-(2-Fluorophenyl)ethynyl]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Fluorophenyl)ethynyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The presence of the fluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

    2-(4-Fluorophenyl)quinoline: This compound shares a similar structure but lacks the ethynyl group.

    4-(2-Fluorophenyl)quinoline: Similar to the target compound but with a different substitution pattern.

    8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications.

Uniqueness: 4-[2-(2-Fluorophenyl)ethynyl]quinoline is unique due to the presence of both the fluorophenyl and ethynyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

750559-80-9

Molecular Formula

C17H10FN

Molecular Weight

247.27 g/mol

IUPAC Name

4-[2-(2-fluorophenyl)ethynyl]quinoline

InChI

InChI=1S/C17H10FN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-8,11-12H

InChI Key

DFOJHXNUJZXBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=NC3=CC=CC=C23)F

Origin of Product

United States

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